2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-ethoxycarbonyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZCZDWBECKRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705346 | |
| Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911466-96-1 | |
| Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with various biological targets, contributing to their diverse biological activities.
Mode of Action
Thiazole derivatives have been reported to interact with topoisomerase II, leading to DNA double-strand breaks and ultimately cell death. .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s solubility and stability are crucial factors that can influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities, but it’s unclear if these effects apply to 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound is recommended to be stored in a sealed, dry environment at 2-8°C, indicating that temperature and moisture can affect its stability.
Biochemical Analysis
Biochemical Properties
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may inhibit enzymes by mimicking the substrate or by binding to an allosteric site, thereby changing the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby modulating the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can occur at the active site or at an allosteric site, leading to changes in the enzyme’s conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules and its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence metabolic pathways and energy production. Additionally, its localization within the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins.
Biological Activity
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇NO₄S, with a structure that features both thiazole and carboxylic acid functionalities. The presence of the ethoxycarbonyl group enhances its reactivity and solubility, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 189.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not specified |
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antitumor agents. The compound has shown promising cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The thiazole ring is known to interact with biological targets involved in cell proliferation and apoptosis. For instance, studies indicate that thiazole derivatives can inhibit the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells .
- Case Study : In a study involving synthesized thiazole compounds, several derivatives exhibited IC₅₀ values less than that of doxorubicin against human glioblastoma U251 cells . This suggests a significant potential for further development as anticancer drugs.
Antimicrobial Activity
Thiazoles have also been explored for their antimicrobial properties. Research indicates that this compound may possess antibacterial activity against various pathogens.
- Research Findings : A study demonstrated that certain thiazole derivatives showed comparable antimicrobial activity to standard antibiotics like norfloxacin . The structural modifications in these compounds were found to enhance their efficacy.
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. Some studies have reported that modifications in the thiazole structure can lead to compounds with significant anticonvulsant effects.
- Findings : Thiazoles have been synthesized and tested for their ability to inhibit seizure activity in animal models, demonstrating promising results .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Positioning : The position of substituents on the thiazole ring plays a crucial role in determining the interaction with biological targets.
Table 2: Structure-Activity Relationship Summary
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Halogen substitutions | Enhanced antimicrobial properties |
| Positioning of functional groups | Critical for target interaction |
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly impacts physicochemical properties and biological activity. Key analogs include:
Key Findings :
- Reactivity : The ethoxycarbonyl group in the target compound offers stability compared to formyl analogs, which are prone to oxidation .
- Bioactivity : Fluorinated aryl substituents (e.g., 2,4-difluorophenyl) enhance antimicrobial potency due to increased membrane permeability .
- Coordination Chemistry : The carboxylic acid group enables MOF formation, as seen in zinc-based frameworks with thiazole-4-carboxylic acid derivatives .
Functional Group Modifications at Position 4
Replacing the carboxylic acid with esters or amides alters solubility and target interactions:
Key Findings :
Structural Analogues in Drug Discovery
Several analogs have advanced to preclinical studies:
- Neuroprotection : Ethyl 2-acetylthiazole-4-carboxylate derivatives mimic riluzole’s mechanism, reducing AMPAR current amplitude and desensitization rates in neurodegenerative models .
- Antimicrobials : Thiazole carboxamides synthesized via EDCI/HOBt coupling (e.g., 17a-p) show 78–87% yields and broad-spectrum activity against Gram-positive bacteria .
- Antioxidants : Hydrazinyl-thiazole derivatives (e.g., Compound 1) exhibit radical scavenging activity (IC50: 12–18 µM in DPPH assays) .
Preparation Methods
General Synthetic Strategy for Thiazole Derivatives
Thiazole derivatives, including 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, are commonly synthesized via:
- Cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamides to form the thiazole ring.
- Multi-component reactions (MCRs) that combine amines, carbonyl compounds, and mercapto acids in one-pot procedures to efficiently build heterocycles with functional groups.
These strategies allow the incorporation of substituents such as ethoxycarbonyl groups through esterification or by using ethyl esters as starting materials.
Specific Preparation Routes for this compound
Multi-Component Reaction Approach
A notable method involves a three-component reaction where an amine, a carbonyl compound, and mercaptoacetic acid react in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water. This approach facilitates the formation of thiazole derivatives with carboxylic acid functionalities.
-
- Mix 2-(4-chlorophenyl)-4-methylthiazole-5-carbaldehyde with aniline and mercaptoacetic acid.
- Add p-toluenesulfonic acid catalyst.
- Reflux in dry toluene (110 °C) for 13-15 hours with Dean-Stark apparatus to remove water.
- Work-up includes neutralization with NaHCO3 and extraction with ethyl acetate.
This method yields thiazole derivatives with functional groups suitable for further modifications, including ethoxycarbonyl substitution.
Esterification and Oxidation Steps
The ethoxycarbonyl group is typically introduced via esterification reactions of carboxylic acid precursors using ethanol and acid or base catalysts.
- Oxidation of precursor compounds (e.g., phenylacetic acid derivatives) using oxidizing agents such as silver oxide, chromium trioxide, or hydrogen peroxide converts aldehyde or hydroxyl groups into carboxylic acids.
- Esterification of the resulting acids with ethanol in the presence of alkaline reagents (e.g., sodium ethoxide, potassium carbonate) yields ethyl esters.
A representative sequence is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formylation | Formylation of hydroxyphenylacetic acid | 4-formyl-3-hydroxyphenylacetic acid |
| 2 | Oxidation | Oxidizing agent (e.g., silver oxide) | Oxidized carboxylic acid derivative |
| 3 | Esterification | Ethanol with alkaline catalyst (e.g., sodium ethoxide) | Ethyl ester with ethoxycarbonyl group |
| 4 | Hydrolysis (if needed) | Controlled hydrolysis to adjust acid/ester balance | Final this compound |
This multi-step route ensures selective functionalization at the 2- and 4-positions of the thiazole ring.
Reaction Conditions and Optimization
- Catalysts: Acid catalysts like p-toluenesulfonic acid are effective for cyclization and condensation reactions.
- Solvents: Dry toluene is preferred for reflux and azeotropic water removal.
- Temperature: Reflux at approximately 110 °C is common for cyclization; esterification typically occurs under milder heating.
- Reaction Time: 13-15 hours for cyclization; 1-5 hours for oxidation and esterification steps.
- Molar Ratios: Precise stoichiometry is crucial; for example, oxidizing agent to substrate ratios range from 2:1 to 10:1 to ensure complete oxidation without excess by-products.
Analytical Confirmation of Product Formation
- Infrared Spectroscopy (IR): Characteristic absorption bands for cyclic carbonyl groups (~1694 cm^-1) and C-S bonds (~1604 cm^-1) confirm thiazole ring formation.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to ethoxy groups (quartet around δ 3.8 ppm) and thiazole ring protons (singlets around δ 6.3 ppm) are diagnostic.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the presence of the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-component reaction | Amine, aldehyde, mercaptoacetic acid, p-TsOH catalyst | Reflux in toluene, Dean-Stark apparatus, 13-15 h | One-pot synthesis, good yields | Requires careful control of water removal |
| Oxidation + Esterification | Oxidizing agents (Ag2O, CrO3), ethanol, alkaline catalysts | Room temp to reflux, 1-5 h | Selective functionalization | Multi-step, requires purification steps |
| Formylation + Hydrolysis | Formylating agents, oxidants, ethanol, base | Mild heating, controlled time | Allows precise substitution | Longer overall synthesis time |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via coupling reactions using reagents like EDCI and HOBt in dichloromethane (DCM) or dimethylformamide (DMF). For example, Boc-protected intermediates are reacted with amines in the presence of triethylamine (Et3N), followed by TFA-mediated deprotection . Purification is achieved via column chromatography with gradients of hexane/ethyl acetate. Derivatives can also be synthesized by reacting thiazole precursors with ethoxycarbonyl groups under nucleophilic or electrophilic conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the ethoxycarbonyl and thiazole moieties. Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Elemental analysis validates purity, while mass spectrometry (MS) confirms molecular weight .
Q. How is the purity of synthesized derivatives assessed, and what thresholds are considered acceptable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, with ≥95% purity required for biological testing. Thin-layer chromatography (TLC) provides preliminary purity checks. Melting point analysis (e.g., 101–103°C for cyclic peptides) further validates crystallinity and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Key variables include:
- Solvent selection : DMF enhances solubility of polar intermediates compared to DCM.
- Catalyst stoichiometry : A 1.2:1 molar ratio of EDCI/HOBt to substrate minimizes side reactions.
- Temperature : Reactions at 0–4°C reduce epimerization in peptide conjugates .
- Purification : Gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves structurally similar byproducts .
Q. What strategies mitigate low solubility of thiazole derivatives during purification?
- Methodological Answer : Co-solvents like methanol or acetonitrile improve solubility in aqueous systems. For column chromatography, silica gel modified with triethylamine reduces tailing. Sonication or heating (40–50°C) in DCM/MeOH mixtures dissolves stubborn residues .
Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of thiazole derivatives?
- Methodological Answer : Substituents on the aryl group (e.g., electron-withdrawing nitro or methoxy groups) enhance antimicrobial activity by altering lipophilicity and membrane penetration. For example, 4-nitrophenyl derivatives show higher antifungal activity than unsubstituted analogs . Quantitative structure-activity relationship (QSAR) models correlate Hammett sigma values with redox potentials to predict bioactivity .
Q. What computational approaches predict ADMET properties of novel thiazole derivatives?
- Methodological Answer : In silico tools like SwissADME or ADMETLab2.0 calculate parameters such as:
- Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.
- Topological polar surface area (TPSA) : <140 Ų ensures oral bioavailability.
- CYP450 inhibition : Avoid derivatives with strong binding to CYP3A4/2D6 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
